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Compound of Interest

Compound Name: BPH-1218

Cat. No.: B15136254

Introduction

BPH-1218 is a lipophilic bisphosphonate compound that has been identified as a potent
inhibitor of squalene synthase (SQS) and heptaprenyl diphosphate synthase (Coql).[1][2]
Current research primarily focuses on its potential as an anti-infective agent, particularly
against parasitic organisms such as Trypanosoma cruzi and Toxoplasma gondii.[2][3] It is
important to note that despite the "BPH" designation in its name, there is no publicly available
scientific literature linking BPH-1218 to the treatment of Benign Prostatic Hyperplasia. The
pharmacodynamic profile of BPH-1218 is centered on the disruption of essential metabolic
pathways in these pathogens.

Mechanism of Action

BPH-1218 exerts its anti-infective effects by targeting key enzymes in the isoprenoid
biosynthesis pathway. This pathway is crucial for the production of essential molecules like
ergosterol and ubiquinone in many pathogens.[3][4]

« Inhibition of Squalene Synthase (SQS): BPH-1218 is a potent inhibitor of squalene synthase,
an enzyme that catalyzes the first committed step in sterol biosynthesis. By blocking SQS,
BPH-1218 prevents the formation of squalene, a precursor to ergosterol. Ergosterol is a vital
component of the cell membranes of many fungi and protozoa, playing a similar role to
cholesterol in mammals. Disruption of ergosterol synthesis leads to impaired membrane
integrity and ultimately, cell death.[3][4]

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b15136254?utm_src=pdf-interest
https://www.benchchem.com/product/b15136254?utm_src=pdf-body
https://www.medchemexpress.com/bph-1218.html
https://pubmed.ncbi.nlm.nih.gov/36129297/
https://pubmed.ncbi.nlm.nih.gov/36129297/
https://journals.plos.org/plospathogens/article?id=10.1371/journal.ppat.1004114
https://www.benchchem.com/product/b15136254?utm_src=pdf-body
https://www.benchchem.com/product/b15136254?utm_src=pdf-body
https://www.benchchem.com/product/b15136254?utm_src=pdf-body
https://journals.plos.org/plospathogens/article?id=10.1371/journal.ppat.1004114
https://pmc.ncbi.nlm.nih.gov/articles/PMC4006925/
https://www.benchchem.com/product/b15136254?utm_src=pdf-body
https://www.benchchem.com/product/b15136254?utm_src=pdf-body
https://journals.plos.org/plospathogens/article?id=10.1371/journal.ppat.1004114
https://pmc.ncbi.nlm.nih.gov/articles/PMC4006925/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15136254?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Inhibition of Heptaprenyl Diphosphate Synthase (Coqgl): In Toxoplasma gondii, BPH-1218

has been shown to inhibit heptaprenyl diphosphate synthase (TgCoql).[2][5] This enzyme is

involved in the synthesis of the polyprenyl tail of ubiquinone (Coenzyme Q), a critical

component of the electron transport chain in mitochondria. Inhibition of TgCoql disrupts

mitochondrial respiration and energy production in the parasite.[2]

Quantitative Pharmacodynamic Data

The following tables summarize the key quantitative data reported for BPH-1218.

Table 1: In Vitro Enzyme Inhibition and Cellular Activity

Target/Organism Parameter Value Reference
Trypanosoma cruzi
Squalene Synthase IC50 31 nM [1]
(TeSQS)
Human Squalene
IC50 64 nM [1]
Synthase (HsSQS)
Toxoplasma gondii
Heptaprenyl
_ prapreny IC50 36 nM [5]
Diphosphate
Synthase (TgCoql)
Toxoplasma gondii EC50 (growth
. N 0.3 uM [6]
(RH strain) inhibition)
Toxoplasma gondii EC50 (growth
: N 0.5uM [6]
(MEA49 strain) inhibition)
Toxoplasma gondii EC50 (growth
: N 0.6 uM [6]
(Pru strain) inhibition)
Table 2: In Vivo Efficacy
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Animal Model Parameter Dose Effect Reference
Mouse model of )
Protection
lethal )
ED50 0.69 mg/kg/day against lethal [7]
Toxoplasma ) .
infection

gondii infection

Experimental Protocols

Detailed experimental methodologies for the cited data are crucial for reproducibility and further

research. Below are summaries of the key experimental protocols.

Enzyme Inhibition Assays (IC50 Determination)

o Objective: To determine the concentration of BPH-1218 required to inhibit the activity of

target enzymes (e.g., SQS, Coql) by 50%.

e General Protocol:

o Recombinant target enzymes (TcSQS, HsSQS, TgCoql) are expressed and purified.

o The enzyme is incubated with its substrates (e.g., farnesyl diphosphate for SQS) and

varying concentrations of BPH-1218.

o Enzyme activity is measured by quantifying the formation of the product (e.g., squalene) or

the depletion of a substrate. This can be achieved using methods such as scintillation

counting with radiolabeled substrates or chromatographic techniques (e.g., HPLC).

o The percentage of enzyme inhibition is plotted against the logarithm of the BPH-1218

concentration.

o The IC50 value is calculated by fitting the data to a dose-response curve.

Parasite Growth Inhibition Assays (EC50 Determination)

e Objective: To determine the concentration of BPH-1218 required to inhibit the growth of

parasites by 50%.
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e General Protocol:

o

Host cells (e.g., human foreskin fibroblasts) are cultured in microtiter plates.
o The host cells are infected with the parasites (Toxoplasma gondii tachyzoites).
o The infected cells are treated with a range of concentrations of BPH-1218.

o After a defined incubation period (e.g., 7 days), parasite proliferation is assessed. This can
be done by measuring the expression of a reporter gene (e.g., luciferase) engineered into
the parasites or by quantifying parasite-specific markers.

o The percentage of growth inhibition is plotted against the logarithm of the BPH-1218
concentration.

o The EC50 value is determined from the resulting dose-response curve.
In Vivo Efficacy Studies (ED50 Determination)

e Objective: To determine the effective dose of BPH-1218 required to produce a therapeutic
effect in 50% of a test animal population.

e General Protocol:

o A cohort of laboratory animals (e.g., mice) is infected with a lethal dose of the pathogen
(Toxoplasma gondii).

o The infected animals are divided into groups and treated with different doses of BPH-1218
or a vehicle control.

o Treatment is administered for a specified duration (e.g., 10 days).
o The survival of the animals in each group is monitored over time.

o The ED5O0 is calculated based on the dose of BPH-1218 that results in the survival of 50%
of the infected animals.

Signaling and Metabolic Pathways
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The following diagrams illustrate the key pathways affected by BPH-1218.
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Caption: Mechanism of action of BPH-1218.
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Caption: Experimental workflow for EC50 determination.
Conclusion

BPH-1218 is a promising anti-infective agent with a well-defined mechanism of action targeting
the isoprenoid biosynthesis pathway in parasites. Its potent inhibition of squalene synthase and
heptaprenyl diphosphate synthase disrupts essential cellular functions, leading to parasite
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death. The available pharmacodynamic data, including low nanomolar IC50 values and in vivo
efficacy, support its potential for further development as a therapeutic for diseases such as
Chagas disease and toxoplasmosis. Future research will likely focus on optimizing its
pharmacokinetic properties and further evaluating its safety and efficacy in preclinical and
clinical settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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